4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azocane ring, a cyclopropyl group, a methylsulfanyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azocane Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Methylsulfanyl Group: This can be done via a nucleophilic substitution reaction using a methylthiol reagent.
Construction of the Pyridine Ring: This step may involve a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Carbonitrile Group: This can be achieved through a cyanation reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azocane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, cyanide sources.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving its functional groups.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
Uniqueness
4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the azocane ring and the cyclopropyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in various applications.
Properties
IUPAC Name |
4-(azocane-1-carbonyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-23-17-15(12-19)14(11-16(20-17)13-7-8-13)18(22)21-9-5-3-2-4-6-10-21/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUEEKOVUSMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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